Cas no 955369-63-8 (Ethyl 2-(6-bromopyridin-2-YL)acetate)

Ethyl 2-(6-bromopyridin-2-YL)acetate structure
955369-63-8 structure
Product Name:Ethyl 2-(6-bromopyridin-2-YL)acetate
Numéro CAS:955369-63-8
Le MF:C9H10BrNO2
Mégawatts:244.085201740265
MDL:MFCD10566284
CID:1016147
Update Time:2025-10-11

Ethyl 2-(6-bromopyridin-2-YL)acetate Propriétés chimiques et physiques

Nom et identifiant

    • Ethyl 2-(6-bromopyridin-2-yl)acetate
    • (6-Bromopyridin-2-yl)acetic acid ethyl ester
    • LTRSPLNQOMJCSH-UHFFFAOYSA-N
    • ethyl (6-bromopyridin-2-yl)acetate
    • 6464AC
    • AB56168
    • AK110628
    • 2-Pyridineacetic acid, 6-bromo-, ethyl ester
    • (6-Bromo-pyridin-2-yl)-acetic acid ethyl ester
    • Ethyl 6-bromo-2-pyridineacetate (ACI)
    • Ethyl 2-(6-bromopyridin-2-YL)acetate
    • MDL: MFCD10566284
    • Piscine à noyau: 1S/C9H10BrNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3
    • La clé Inchi: LTRSPLNQOMJCSH-UHFFFAOYSA-N
    • Sourire: O=C(CC1C=CC=C(Br)N=1)OCC

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 4
  • Complexité: 175
  • Surface topologique des pôles: 39.2

Ethyl 2-(6-bromopyridin-2-YL)acetate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A029194331-1g
Ethyl 2-(6-bromopyridin-2-yl)acetate
955369-63-8 95%
1g
$150.38 2023-08-31
Alichem
A029194331-5g
Ethyl 2-(6-bromopyridin-2-yl)acetate
955369-63-8 95%
5g
$464.28 2023-08-31
Alichem
A029194331-10g
Ethyl 2-(6-bromopyridin-2-yl)acetate
955369-63-8 95%
10g
$795.88 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TT845-50mg
Ethyl 2-(6-bromopyridin-2-YL)acetate
955369-63-8 95+%
50mg
159.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TT845-200mg
Ethyl 2-(6-bromopyridin-2-YL)acetate
955369-63-8 95+%
200mg
399.0CNY 2021-08-04
Chemenu
CM172427-5g
ethyl 2-(6-bromopyridin-2-yl)acetate
955369-63-8 95%
5g
$410 2021-08-05
Chemenu
CM172427-10g
ethyl 2-(6-bromopyridin-2-yl)acetate
955369-63-8 95%
10g
$737 2021-08-05
TRC
E903965-25mg
Ethyl 2-(6-Bromopyridin-2-yl)acetate
955369-63-8
25mg
$ 50.00 2022-06-05
TRC
E903965-50mg
Ethyl 2-(6-Bromopyridin-2-yl)acetate
955369-63-8
50mg
$ 70.00 2022-06-05
TRC
E903965-250mg
Ethyl 2-(6-Bromopyridin-2-yl)acetate
955369-63-8
250mg
$ 275.00 2022-06-05

Ethyl 2-(6-bromopyridin-2-YL)acetate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -60 °C; 16 h, -40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Synthesis of (-)-Cytisine Using a 6-endo aza-Michael Addition
Barat, Viktor; Csokas, Daniel; Bates, Roderick W., Journal of Organic Chemistry, 2018, 83(16), 9088-9095

Méthode de production 2

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Water ;  -78 °C; 30 min, -78 °C
1.2 6 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Diaminopyrazolo[1,5-a]pyrimidine-6-carbonitrile compounds as adenosine 2a receptor and adenosine 2b receptor antagonist and preparation thereof
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
Référence
SIP3 receptor antagonists
, European Patent Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Preparation of heteroaryl antagonists of prostaglandin D2 receptors
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
Référence
Preparation of 5-phenyl-1,4-oxazin-3-amine, 5-phenyl-[1,4]oxazepin-3-amine, and 6-phenylpyrazin-2-amine derivatives as BACE-2 inhibitors for the treatment of metabolic disorders
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
Référence
Dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, United States, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Internal Nucleophilic Catalyst Mediated Cyclisation/Ring Expansion Cascades for the Synthesis of Medium-Sized Lactones and Lactams
Lawer, Aggie; Rossi-Ashton, James A.; Stephens, Thomas C.; Challis, Bradley J.; Epton, Ryan G.; et al, Angewandte Chemie, 2019, 58(39), 13942-13947

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  12 h, rt → reflux
Référence
Preparation of oxazine derivatives and their use in the treatment of neurological disorders
, India, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  12 h, rt → reflux
Référence
Novel heterocyclic derivatives as BACE inhibitors and their preparation and use in the treatment of neurological disorders
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0.5 h, -70 °C
1.2 -70 °C → 20 °C; 4 h, 20 °C
Référence
Preparation of heterocyclyl acetylaminoalkylcarboxylic acids as SHMT inhibitors for the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  -78 °C → rt; overnight, rt
1.4 Solvents: Water ;  rt
Référence
S1P3 receptor antagonists
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 overnight, -78 °C → 20 °C
Référence
Boron containing pde4 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Preparation of heterocycles as IRAK degraders and uses thereof
, World Intellectual Property Organization, , ,

Ethyl 2-(6-bromopyridin-2-YL)acetate Raw materials

Ethyl 2-(6-bromopyridin-2-YL)acetate Preparation Products

Ethyl 2-(6-bromopyridin-2-YL)acetate Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:955369-63-8)Ethyl 2-(6-bromopyridin-2-YL)acetate
Numéro de commande:A849342
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:24
Prix ($):354.0/1238.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:955369-63-8)Ethyl 2-(6-bromopyridin-2-YL)acetate
A849342
Pureté:99%/99%
Quantité:5g/25g
Prix ($):354.0/1238.0
Courriel